molecular formula C16H19F2N3O B2622839 (E)-N-[[1-(Difluoromethyl)indol-3-yl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411322-68-2

(E)-N-[[1-(Difluoromethyl)indol-3-yl]methyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2622839
CAS RN: 2411322-68-2
M. Wt: 307.345
InChI Key: WHEZSYXKGMZLAO-VMPITWQZSA-N
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Description

Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .


Synthesis Analysis

Difluoromethylation of heterocycles has been a highly intriguing research topic, and substantial progress has been made in the past decades . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Chemical Reactions Analysis

The chemical reactions involving difluoromethylation of heterocycles often involve a radical process . Protodeboronation of pinacol boronic esters has been achieved using a radical approach .

Future Directions

The future directions in the field of difluoromethylation of heterocycles could involve the development of more efficient and selective synthetic methods . Additionally, the exploration of new biological targets for these compounds could be a promising area of research.

properties

IUPAC Name

(E)-N-[[1-(difluoromethyl)indol-3-yl]methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O/c1-20(2)9-5-8-15(22)19-10-12-11-21(16(17)18)14-7-4-3-6-13(12)14/h3-8,11,16H,9-10H2,1-2H3,(H,19,22)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEZSYXKGMZLAO-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=CN(C2=CC=CC=C21)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=CN(C2=CC=CC=C21)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[[1-(Difluoromethyl)indol-3-yl]methyl]-4-(dimethylamino)but-2-enamide

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